molecular formula C17H20O3S B14356013 [(4-Phenoxybutane-1-sulfonyl)methyl]benzene CAS No. 90183-96-3

[(4-Phenoxybutane-1-sulfonyl)methyl]benzene

Cat. No.: B14356013
CAS No.: 90183-96-3
M. Wt: 304.4 g/mol
InChI Key: ZVULZTIPNBPMSN-UHFFFAOYSA-N
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Description

[(4-Phenoxybutane-1-sulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with a phenoxybutane sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenoxybutane-1-sulfonyl)methyl]benzene typically involves the following steps:

    Formation of 4-Phenoxybutane-1-sulfonyl chloride: This intermediate can be synthesized by reacting 4-phenoxybutane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The 4-phenoxybutane-1-sulfonyl chloride is then reacted with benzyl alcohol in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenoxybutane-1-sulfonyl)methyl]benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.

    Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products

    Nitration: Nitro derivatives of this compound.

    Halogenation: Halogenated derivatives.

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Scientific Research Applications

[(4-Phenoxybutane-1-sulfonyl)methyl]benzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of [(4-Phenoxybutane-1-sulfonyl)methyl]benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

[(4-Phenoxybutane-1-sulfonyl)methyl]benzene can be compared with other benzene derivatives such as:

    Toluene: A simple methyl-substituted benzene.

    Benzyl Alcohol: A benzene ring with a hydroxymethyl group.

    Phenylsulfonylmethane: A benzene ring with a sulfonylmethyl group.

The uniqueness of this compound lies in the combination of the phenoxybutane and sulfonyl groups, which confer distinct chemical and physical properties compared to simpler benzene derivatives.

Properties

CAS No.

90183-96-3

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

IUPAC Name

4-phenoxybutylsulfonylmethylbenzene

InChI

InChI=1S/C17H20O3S/c18-21(19,15-16-9-3-1-4-10-16)14-8-7-13-20-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2

InChI Key

ZVULZTIPNBPMSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCCOC2=CC=CC=C2

Origin of Product

United States

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